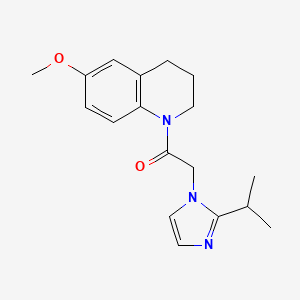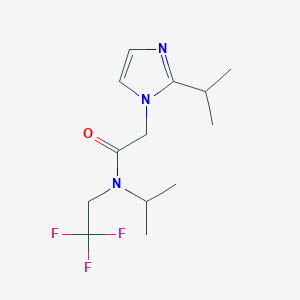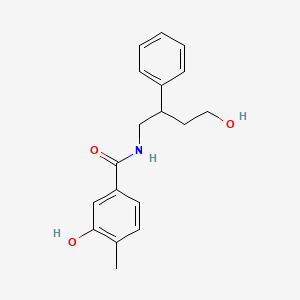
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as Methoxetamine (MXE), is a dissociative anesthetic that has gained popularity in the research community due to its unique properties. MXE is a derivative of the dissociative anesthetic ketamine and has been found to have similar but more potent effects.
Mecanismo De Acción
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate-mediated neurotransmission. This leads to a dissociative state characterized by feelings of detachment from one's body and surroundings, as well as altered perceptions of time and space. This compound also has affinity for the sigma-1 receptor, which has been implicated in the modulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of dopamine and serotonin reuptake, the modulation of GABAergic signaling, and the activation of opioid receptors. This compound has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and apnea at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to induce a dissociative state without causing significant respiratory depression or cardiovascular effects at low to moderate doses. However, this compound also has several limitations, including its potential for abuse and its lack of FDA approval for clinical use.
Direcciones Futuras
There are several potential future directions for N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide research, including studies on its potential as a treatment for depression, anxiety, and chronic pain, as well as its use as a tool to study the mechanisms of action of other dissociative anesthetics. Additionally, further research is needed to fully understand the long-term effects of this compound use and to develop safer and more effective analogs.
Métodos De Síntesis
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with cyclohexanone to form 3-methoxyphenyl-2-cyclohexenone. This intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been used in a variety of scientific research applications, including studies on its effects on the central nervous system, its potential as a treatment for depression and anxiety, and its use as a tool to study the mechanisms of action of other dissociative anesthetics. This compound has also been studied for its potential as a treatment for chronic pain and as an alternative to traditional anesthetics in surgical procedures.
Propiedades
IUPAC Name |
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-15-8-3-2-6-13(15)19-16(21)20-9-5-4-7-14(20)12-10-17-18-11-12/h10-11,13-15H,2-9H2,1H3,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPTBCTUYCYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
